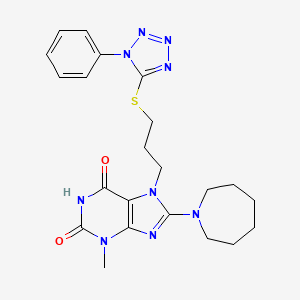

8-(azepan-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O2S/c1-28-18-17(19(32)24-21(28)33)30(20(23-18)29-12-7-2-3-8-13-29)14-9-15-34-22-25-26-27-31(22)16-10-5-4-6-11-16/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,24,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGDZUPNMLDCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCSC4=NN=NN4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(azepan-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione , a purine derivative, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

Synthesis

The synthesis of purine derivatives often involves multi-step reactions starting from simpler precursors. The specific synthesis pathway for this compound is not detailed in the available literature; however, similar compounds typically utilize methods such as nucleophilic substitution and cyclization reactions involving azepane and tetrazole moieties.

Biological Activity

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Tetrazole-containing compounds are known for their antimicrobial properties. Research has indicated that derivatives of tetrazole exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that certain tetrazolium compounds demonstrated effective inhibition against various bacterial strains using disc diffusion methods . The specific compound may share similar properties due to its structural components.

2. Anticancer Properties

Recent studies on purine derivatives indicate promising anticancer activities. For example, a series of purine analogs were evaluated against human cancer cell lines (e.g., Huh7, HCT116, MCF7) using the SRB assay, showing that some derivatives exhibited cytotoxic effects surpassing established chemotherapeutic agents like 5-Fluorouracil . Given the structural similarities to other active purines, it is plausible that our compound may also display anticancer efficacy.

3. Anti-inflammatory and Analgesic Effects

Compounds derived from tetrazole frameworks have been reported to possess anti-inflammatory and analgesic activities. These effects are often attributed to their ability to modulate inflammatory pathways and pain receptors . The potential for the compound in this regard remains an area for further exploration.

4. Anticonvulsant and Neurological Activity

Some studies have suggested that tetrazole derivatives could exhibit anticonvulsant properties. This activity is critical in developing treatments for epilepsy and other neurological disorders . The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems.

Case Studies

Several case studies have focused on related compounds:

- Case Study 1: A novel series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values lower than standard antibiotics .

- Case Study 2: In a study exploring purine analogs, compounds were tested against various cancer cell lines. The results showed significant cytotoxicity in certain analogs compared to control drugs, suggesting a potential therapeutic role for structurally similar compounds like the one .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.